5-(Acetylimino)-4,5-dihydro-4-methyl-1,3,4-thiadiazole-2-sulfonic Acid

Carbonic anhydrase inhibition Metabolite identification Sulfonamide pharmacophore

5-(Acetylimino)-4,5-dihydro-4-methyl-1,3,4-thiadiazole-2-sulfonic Acid (CAS 1312679-00-7), frequently designated Methazolamide Sulfonic Acid, is a heterocyclic sulfonic acid metabolite of the carbonic anhydrase inhibitor Methazolamide. Distinct from the parent drug and its sulfonamide-class congeners, this compound bears a sulfonic acid moiety at the 2-position in place of the canonical sulfamoyl group, a structural permutation established via LC-MS/MS characterization of methazolamide metabolism in guinea pig urine and in immortalized human keratinocytes (HaCaT cells).

Molecular Formula C5H7N3O4S2
Molecular Weight 237.248
CAS No. 1312679-00-7
Cat. No. B587695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Acetylimino)-4,5-dihydro-4-methyl-1,3,4-thiadiazole-2-sulfonic Acid
CAS1312679-00-7
Molecular FormulaC5H7N3O4S2
Molecular Weight237.248
Structural Identifiers
SMILESCC(=O)N=C1N(N=C(S1)S(=O)(=O)O)C
InChIInChI=1S/C5H7N3O4S2/c1-3(9)6-4-8(2)7-5(13-4)14(10,11)12/h1-2H3,(H,10,11,12)
InChIKeyLBSHBVPQTKPFEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methazolamide Sulfonic Acid (CAS 1312679-00-7): Core Identity & Structural Provenance as a Des-Sulfamoyl Metabolite


5-(Acetylimino)-4,5-dihydro-4-methyl-1,3,4-thiadiazole-2-sulfonic Acid (CAS 1312679-00-7), frequently designated Methazolamide Sulfonic Acid, is a heterocyclic sulfonic acid metabolite of the carbonic anhydrase inhibitor Methazolamide [1]. Distinct from the parent drug and its sulfonamide-class congeners, this compound bears a sulfonic acid moiety at the 2-position in place of the canonical sulfamoyl group, a structural permutation established via LC-MS/MS characterization of methazolamide metabolism in guinea pig urine [2] and in immortalized human keratinocytes (HaCaT cells) [3]. This single functional group replacement fundamentally alters its pharmacological and physicochemical profile relative to active carbonic anhydrase inhibitors, making it a critical reference material for impurity profiling, metabolic pathway elucidation, and ANDA regulatory submissions [4].

Why Methazolamide Sulfonic Acid Cannot Be Interchanged with Active Carbonic Anhydrase Inhibitors: A Procurement-Critical Structural Rationale


The sulfur-containing functional group at the 2-position of the 1,3,4-thiadiazole ring dictates the biological and analytical identity of this compound class. In clinically active carbonic anhydrase inhibitors—Methazolamide, Acetazolamide, and Ethoxzolamide—a primary sulfonamide (–SO₂NH₂) coordinates the catalytic zinc ion in the enzyme active site, directly responsible for nanomolar-range inhibition [1]. Target compound CAS 1312679-00-7 instead possesses a sulfonic acid (–SO₃H) group at this position, confirmed by both in vivo guinea pig metabolism [2] and HaCaT keratinocyte metabolism studies [3]. This substitution eliminates the zinc-binding sulfamoyl nitrogen and introduces a strongly acidic moiety (predicted pKa ≈ –3.19) that is fully ionized at physiological pH, yielding a markedly negative LogD₇.₄ of approximately –2.39 [4]. Consequently, this compound cannot serve as a surrogate for active CA inhibitors in pharmacological assays, nor can active sulfonamide analogs substitute for this compound's specific role as a metabolite reference standard in impurity profiling [5]. The quantitative evidence below details precisely where these functional divergences translate into measurable, procurement-relevant differentiation.

Quantitative Differentiation of 5-(Acetylimino)-4,5-dihydro-4-methyl-1,3,4-thiadiazole-2-sulfonic Acid Against Closest Analogs


Functional Group Identity at the 2-Position: Sulfonic Acid vs. Sulfonamide Determines CA Inhibition Activity

Methazolamide (CAS 554-57-4) and Acetazolamide (CAS 59-66-5) possess a primary sulfonamide (–SO₂NH₂) group at the 2-position of the 1,3,4-thiadiazole ring, which is essential for zinc coordination and carbonic anhydrase inhibition. Target compound CAS 1312679-00-7 carries a sulfonic acid (–SO₃H) at the identical ring position, as confirmed by LC-MS/MS [1]. Methazolamide inhibits hCA II with a Ki of 14 nM ; the sulfonic acid metabolite lacks this pharmacophore and is reported as a final metabolic degradation product rather than a pharmacologically active species [1]. While no direct CA inhibition assay data for the isolated target compound were located in publicly available literature, the absence of the zinc-binding sulfonamide nitrogen constitutes a class-level structural determinant for loss of CA inhibitory activity [2].

Carbonic anhydrase inhibition Metabolite identification Sulfonamide pharmacophore

Metabolic Origin as a Definitive Identity Differentiator: Target Compound as the Final Sulfonic Acid Metabolite vs. Glucuronide and Parent Drug

In the guinea pig in vivo model, ¹⁴C-labeled methazolamide administered intraperitoneally yielded 80% radioactivity recovery in urine and feces within 24 hours. HPLC on a C18 column resolved two radioactive metabolites: Peak A (a glucuronide conjugate) and Peak B, identified as the target sulfonic acid, N-[3-methyl-5-sulfo-1,3,4-thiadiazol-2(3H)-ylidene]acetamide [1]. In HaCaT human keratinocytes, this sulfonic acid was the sole final metabolite detected; no glucuronide or mercapturic acid conjugates were observed, and CYP450 induction by dexamethasone and β-naphthoflavone enhanced its formation [2]. Unlike methazolamide, which is excreted 20–30% unchanged in humans [3], this metabolite represents a terminal oxidation product generated via a glutathione conjugate → cysteine conjugate → β-lyase → sulfenic acid (auto-oxidation) pathway [2].

Drug metabolism Metabolite profiling CYP450/FMO

Predicted Physicochemical LogD and pKa: Ionization-Driven Differentiation from Parent Drug

The computed acid dissociation constant (pKa) of the sulfonic acid group in CAS 1312679-00-7 is approximately –1.60 (JChem prediction) to –3.19 (ChemicalBook prediction), indicating complete ionization at all physiologically and analytically relevant pH values [1] . The computed LogD at pH 7.4 is –2.39, reflecting strong hydrophilicity and poor membrane permeability characteristics [1]. In contrast, Methazolamide (CAS 554-57-4) has a far higher predicted pKa (~7–9 range typical of aromatic sulfonamides) and a LogP of approximately –0.2, enabling passive membrane permeation and oral bioavailability [2].

Physicochemical profiling LogD pKa prediction

Regulatory Reference Standard Qualification: Chromatographic Purity Specification Differentiator

Methazolamide Sulfonic Acid (CAS 1312679-00-7) is supplied with full characterization data compliant with regulatory guidelines (USP/EP traceability) for use as a reference standard in analytical method development, method validation (AMV), and quality control (QC) applications during ANDA submissions and commercial methazolamide production [1] . A 2022 study by Shen et al. identified and quantified five process-related impurities from methazolamide drug products by HPLC, demonstrating the necessity of impurity-specific reference standards for accurate peak identification [2]. Commercial suppliers report typical purity specifications of ≥95% (HPLC) for this compound , meeting impurity reference standard requirements, though not the >99% typical of the methazolamide API itself.

Reference standard HPLC purity ANDA regulatory submission

E/Z Stereoisomerism: (E)-Configuration as the Definitive Isomer for Regulatory Identity

The 5-acetylimino substituent on the 1,3,4-thiadiazole ring can exist in (E) or (Z) configurations. Commercial reference standard suppliers consistently designate the target compound as the (E)-isomer: (E)-5-(acetylimino)-4-methyl-4,5-dihydro-1,3,4-thiadiazole-2-sulfonic acid [1]. This stereochemical designation is not trivial; the (Z)-isomer (5Z)-5-(Acetylimino)-4-methyl-4,5-dihydro-1,3,4-thiadiazole-2-sulfonic acid is catalogued separately in the INTEDE drug metabolite database [2]. The deuterated analog (CAS 1795143-17-7) is specifically produced as the (E)-isomer for use as an internal standard in LC-MS/MS quantification [3].

Stereochemistry E/Z isomerism Reference standard identity

Procurement-Driven Application Scenarios for Methazolamide Sulfonic Acid (CAS 1312679-00-7)


Methazolamide ANDA Impurity Profiling and HPLC Method Validation

Pharmaceutical QC laboratories developing stability-indicating HPLC methods for methazolamide drug substance or finished product require this compound as a process-specific impurity reference standard for peak identification and system suitability [1]. The sulfonic acid metabolite must be chromatographically resolved from methazolamide (retention time difference driven by ΔLogD ~2.2) and from other known impurities including Impurity A (sulfonamide hydrochloride) and Impurity F (5-imino derivative) [2]. Its predicted pKa of approximately –1.60 ensures full ionization across the typical mobile phase pH range (2.0–8.0), enabling robust and pH-independent retention time reproducibility [3].

In Vitro Drug Metabolism Studies: CYP450 Phenotyping and Reactive Metabolite Screening

Researchers investigating the metabolic bioactivation of methazolamide associated with Stevens-Johnson syndrome/toxic epidermal necrolysis (SJS/TEN) use this compound as the terminal endpoint marker of the glutathione conjugation → β-lyase → auto-oxidation pathway [1]. Its formation in HaCaT keratinocytes is inducible by dexamethasone and β-naphthoflavone (CYP450 inducers), establishing it as a CYP450-dependent metabolic product [2]. The deuterated analog (CAS 1795143-17-7) serves as the matched internal standard for LC-MS/MS quantification in mechanistic toxicology studies [3].

Pharmacopeial Reference Standard Qualification and Traceability Chain Establishment

Reference standard suppliers and pharmaceutical manufacturers use this fully characterized compound to establish traceability against USP or EP methazolamide monographs for impurity limit testing [1]. Its identity is confirmed by orthogonal techniques (NMR, HRMS, IR) and its purity specification (≥95% by HPLC) meets ICH Q3A/Q3B impurity qualification thresholds for ANDA submissions [2]. The (E)-stereochemical configuration must be explicitly certified on the certificate of analysis to distinguish it from the (Z)-isomer [3].

ADME Mass Balance and Metabolite Identification in Preclinical Species

In radiolabeled ADME studies, this compound serves as the authentic reference for identifying and quantifying the sulfonic acid metabolite fraction in urine and bile across preclinical species (guinea pig, rat, human hepatocyte models) [1]. Its highly negative LogD₇.₄ (–2.39) predicts negligible passive membrane permeability, consistent with its exclusive presence in excreta rather than systemic circulation, a property that directly informs the interpretation of total radioactivity recovery data in mass balance studies [2].

Quote Request

Request a Quote for 5-(Acetylimino)-4,5-dihydro-4-methyl-1,3,4-thiadiazole-2-sulfonic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.